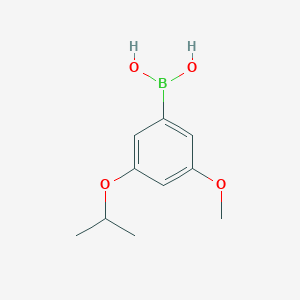
1-(Biphenyl-4-yl)-3-(furan-2-ylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Biphenyl-4-yl)-3-(furan-2-ylmethyl)thiourea, also known as BFT, is an organic compound that has been studied for its potential applications in scientific research. BFT is a colorless, crystalline solid with a molecular weight of 227.29 g/mol and a melting point of 131-133°C. It is soluble in ethanol, methanol, and dimethyl sulfoxide, and slightly soluble in water. BFT is a member of the thiourea family, which is a class of compounds that are used in a variety of applications, such as catalysts, corrosion inhibitors, and antifouling agents.
Applications De Recherche Scientifique
Chemosensing and Molecular Docking
Acylthiourea derivatives, including compounds similar to 1-(biphenyl-4-yl)-3-(furan-2-ylmethyl)thiourea, have been synthesized and characterized for their potential in chemosensing, molecular docking, and antioxidant studies. These derivatives demonstrate interesting fluorescence emission and sensing abilities. They also show potential for in silico anti-inflammatory, antimalarial, and anti-tuberculosis activities through molecular docking studies (Kalaiyarasi et al., 2019).
Antimicrobial Properties
Research indicates that compounds like this compound possess antimicrobial properties. One such compound, 1-benzoyl-3-furan-2-ylmethyl-thiourea, has been synthesized and its antimicrobial activity determined, showing the potential use of such compounds in battling microbial infections (Karipcin et al., 2013).
Spectral Studies and Quantum-Chemical Calculations
Fifty new derivatives of phenyl substituted thiourea, including 1-(furan-2-carbonyl)-3-phenyl substituted thiourea, have been synthesized and identified, with a focus on intramolecular hydrogen bonds. These studies include spectral analyses and semi-empirical quantum-chemical calculations, highlighting the compound's potential in various chemical and structural analyses (Hritzová et al., 2005).
Crystal and Molecular Structure
The crystal and molecular structure of related compounds, such as 1-(biphenyl-4-carbonyl)-3-p-tolyl-thiourea, have been determined through single crystal X-ray diffraction. These studies are essential for understanding the molecular geometry and potential applications in material science and chemistry (Arslan et al., 2004).
Synthesis and Characterization for Binding with Metal Ions
Studies have been conducted on the synthesis and characterization of similar thiourea derivatives, like 1-(3-aminophenyl)-3-(naphthalen-1-yl)thiourea, with a focus on binding interactions with metal ions. This research indicates potential applications in the development of chemical sensors and materials science (Ngah et al., 2016).
Cytotoxicity and DNA Binding
Research on compounds like 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea includes studies on cytotoxicity, DNA binding, and quantum chemical analyses. These compounds have been evaluated for their interaction with DNA and their potential cytotoxic nature against certain cell lines, indicating their possible use in medical research (Mushtaque et al., 2016).
Herbicidal Activity
The biological behaviors and herbicidal activity of similar compounds, such as N-(5-(4-chloro-2-(trifluoromethyl)phenyl)furan-2-carbonyl)-N’-(4,6,dimethylpyrimidin-2-yl)thiourea, have been studied. These compounds exhibit significant herbicidal activity, suggesting their potential use in agricultural sciences (Yan et al., 2008).
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-3-(4-phenylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c22-18(19-13-17-7-4-12-21-17)20-16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-12H,13H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOJBBKDKOPWII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=S)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2568355.png)
![3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole](/img/structure/B2568356.png)
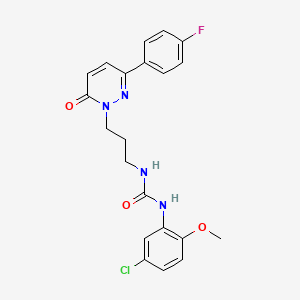

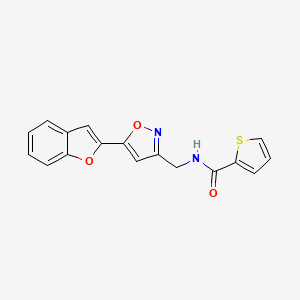
![N-(1-cyanocyclopentyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2568360.png)
![1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2568361.png)

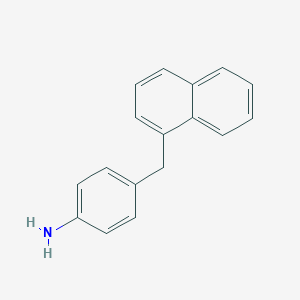

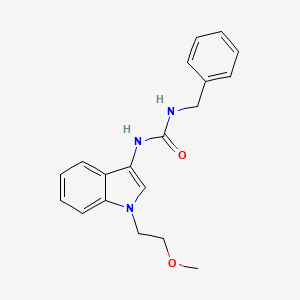
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2568369.png)
![8-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2568372.png)
